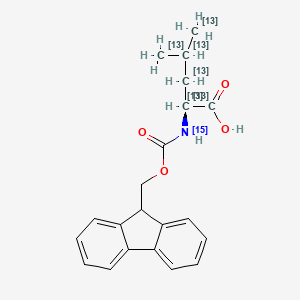

Fmoc-Ala-OH-13C3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

Fmoc-Ala-OH-13C3の合成は、通常、L-アラニンをフルオレニルメトキシカルボニル(Fmoc)基で保護することから始まります。 反応条件には、通常、有機溶媒や特定の試薬の使用が含まれ、Fmoc基の成功した導入を確保します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、同位体純度と製品の一貫性を確保するための厳しい品質管理対策が含まれます。 この化合物は、通常、バルクで生産され、業界標準に従ってパッケージ化されます .

化学反応の分析

反応の種類

Fmoc-Ala-OH-13C3は、次のような様々な化学反応を起こします。

置換反応: 特定の条件下では、Fmoc基を置換して、様々な誘導体を得ることができます。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、有機溶媒、酸、塩基などがあります。 条件は、目的の反応によって異なりますが、通常、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物には、様々なFmoc保護アミノ酸とその誘導体があります。 これらの生成物は、しばしばペプチド合成やその他の生化学的用途に使用されます .

科学研究用途

化学

化学分野では、this compoundは、ペプチド合成におけるビルディングブロックとして使用されます。 同位体標識により、核磁気共鳴(NMR)分光法などの手法を用いて、ペプチド構造と動態の詳細な研究が可能になります .

生物学

生物学研究では、この化合物はタンパク質相互作用と機能の研究に使用されます。 炭素13標識は、様々な生物系におけるアラニンの取り込みと代謝を追跡する方法を提供します .

医学

医学分野では、this compoundは、診断ツールや治療薬の開発に使用されます。 標識された形態により、代謝研究における正確な追跡と分析が可能になります .

産業

産業的には、この化合物は、医薬品やその他のバイオテクノロジー製品の生産に使用されます。 高純度と同位体標識により、品質管理と研究目的で貴重なものとなっています .

科学的研究の応用

Chemistry

In chemistry, Fmoc-Ala-OH-13C3 is used as a building block in peptide synthesis. Its isotopic labeling allows for detailed studies of peptide structures and dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Biology

In biological research, this compound is used to study protein interactions and functions. The carbon-13 labeling provides a means to trace the incorporation and metabolism of alanine in various biological systems .

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking and analysis in metabolic studies .

Industry

Industrially, this compound is used in the production of pharmaceuticals and other biotechnological products. Its high purity and isotopic labeling make it valuable for quality control and research purposes .

作用機序

Fmoc-Ala-OH-13C3の作用機序は、ペプチドとタンパク質への組み込みによるものです。 Fmoc基は、合成中にアミノ酸を保護し、不要な反応を防ぎます。 炭素13標識により、分子レベルでの化合物の挙動と相互作用の詳細な分析が可能になります .

類似化合物の比較

類似化合物

Fmoc-Ala-OH-1-13C: 単一の炭素13同位体を持つ類似化合物。

Fmoc-Ala-OH-2-13C: 2つの炭素13同位体を持つ別の変異体。

Fmoc-Ala-OH-3-13C: This compoundと同様、3つの炭素13同位体を持つ化合物

ユニークさ

This compoundは、その特定の同位体標識により、NMR分光法などの分析手法で感度と分解能が向上するため、ユニークです。 これは、ペプチドとタンパク質の詳細な構造および機能研究において特に価値があります .

類似化合物との比較

Similar Compounds

Fmoc-Ala-OH-1-13C: A similar compound with a single carbon-13 isotope.

Fmoc-Ala-OH-2-13C: Another variant with two carbon-13 isotopes.

Fmoc-Ala-OH-3-13C: A compound with three carbon-13 isotopes, similar to Fmoc-Ala-OH-13C3

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and functional studies of peptides and proteins .

特性

分子式 |

C18H17NO4 |

|---|---|

分子量 |

314.31 g/mol |

IUPAC名 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1 |

InChIキー |

QWXZOFZKSQXPDC-XZYMTLJFSA-N |

異性体SMILES |

[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)